REACTION_SMILES
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[CH3:33][OH:34].[NH2:22][c:23]1[s:24][cH:25][c:26]([C:28]([C:29](=[O:30])[OH:31])=[O:32])[n:27]1.[c:1]1([CH:7]([O:8][C:9](=[O:10])[C:11]([CH3:12])([CH3:13])[O:14][NH2:15])[c:16]2[cH:17][cH:18][cH:19][cH:20][cH:21]2)[cH:2][cH:3][cH:4][cH:5][cH:6]1>>[c:1]1([CH:7]([O:8][C:9](=[O:10])[C:11]([CH3:12])([CH3:13])[O:14][N:15]=[C:28]([c:26]2[cH:25][s:24][c:23]([NH2:22])[n:27]2)[C:29](=[O:30])[OH:31])[c:16]2[cH:17][cH:18][cH:19][cH:20][cH:21]2)[cH:2][cH:3][cH:4][cH:5][cH:6]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Nc1nc(C(=O)C(=O)O)cs1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(ON)C(=O)OC(c1ccccc1)c1ccccc1
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Name
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CC(C)(ON=C(C(=O)O)c1csc(N)n1)C(=O)OC(c1ccccc1)c1ccccc1
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Type
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product
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Smiles
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CC(C)(ON=C(C(=O)O)c1csc(N)n1)C(=O)OC(c1ccccc1)c1ccccc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |